

Technical Guide: Melting Point of 3-Chloro-4-ethoxybenzoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Chloro-4-ethoxybenzoic acid

Cat. No.: B1361469

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting point of **3-Chloro-4-ethoxybenzoic acid**, a key physical property for its identification and purity assessment. This document outlines the accepted melting point range, a detailed experimental protocol for its determination, and the logical workflow for chemical characterization where melting point analysis is a critical step.

Core Data: Physical and Chemical Properties

The physical properties of **3-Chloro-4-ethoxybenzoic acid** are essential for its proper handling, characterization, and use in research and development. A summary of its key quantitative data is presented below.

Property	Value	Source
Melting Point	211-215 °C (lit.)	
CAS Number	213598-15-3	[1]
Molecular Formula	C ₉ H ₉ ClO ₃	[1]
Molecular Weight	200.62 g/mol	[1]

The Role of Melting Point in Compound Purity

The melting point is a fundamental thermal analysis technique used to characterize crystalline solids.^[1] For a pure crystalline substance, the melting point is a sharp, well-defined temperature range, typically 0.5-1.0 °C, at which the solid phase transitions to a liquid. The presence of impurities disrupts the crystal lattice, leading to a phenomenon known as melting point depression.^{[1][2]} This results in a lower and broader melting range.^{[2][3]} Consequently, an accurate melting point determination serves as a crucial indicator of the purity of **3-Chloro-4-ethoxybenzoic acid**. A sharp melting range within the established literature value is indicative of high purity.^[3]

Experimental Protocol: Capillary Melting Point Determination

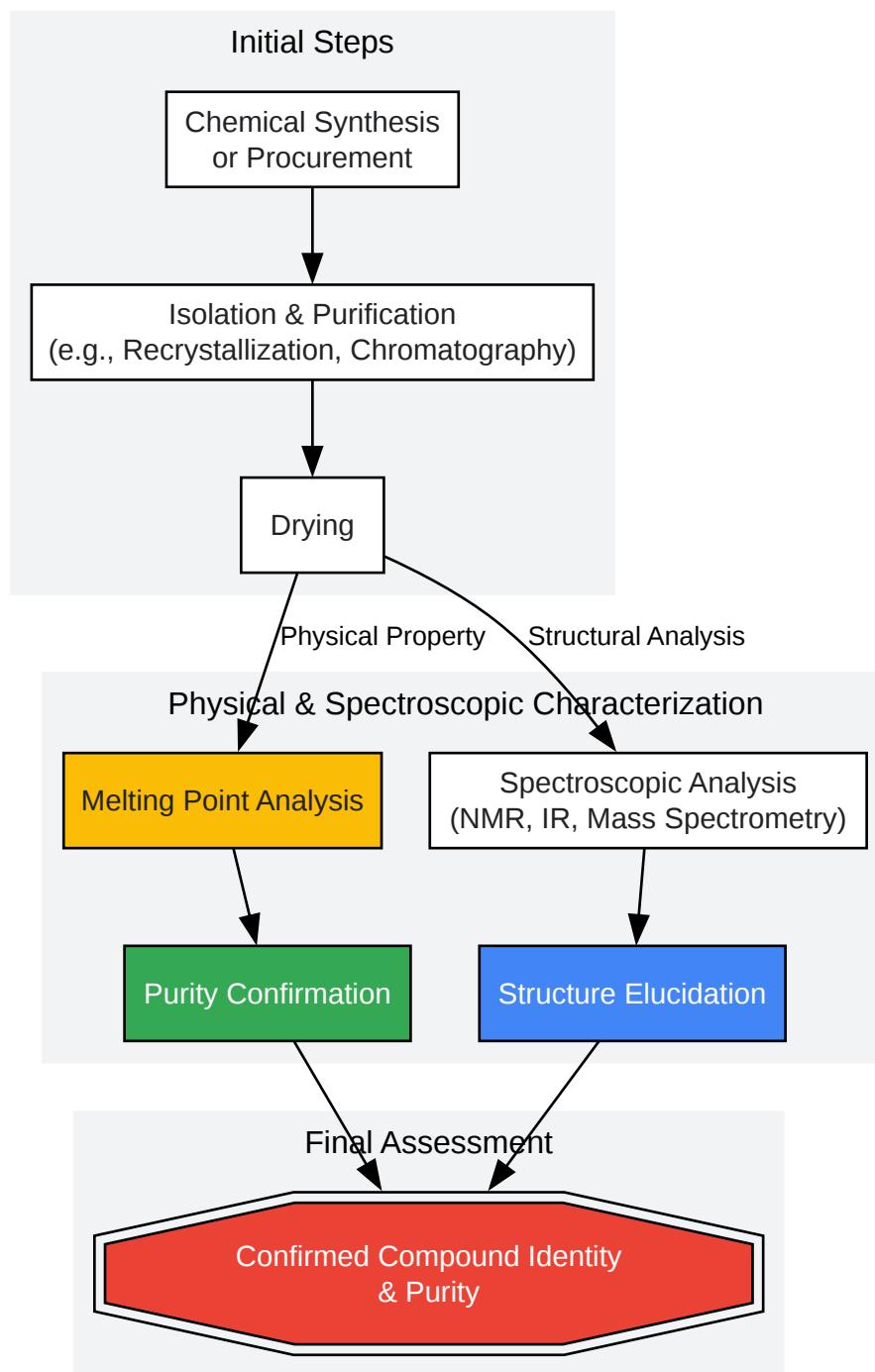
The capillary method is the standard technique for determining the melting point of a crystalline solid.^[4] The following protocol outlines the procedure using a modern digital melting point apparatus.

Materials and Equipment

- **3-Chloro-4-ethoxybenzoic acid** (sample must be completely dry and in powdered form)^[5]
^[6]
- Capillary tubes (sealed at one end)
- Mortar and pestle (if sample is not a fine powder)
- Digital melting point apparatus
- Spatula

Procedure

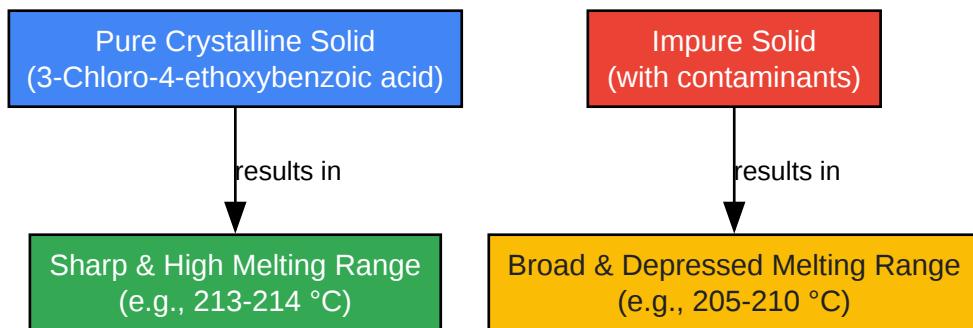
- Sample Preparation:
 - Place a small amount of **3-Chloro-4-ethoxybenzoic acid** on a clean, dry watch glass. If necessary, gently grind the solid into a fine powder using a mortar and pestle.^[7]


- Press the open end of a capillary tube into the powdered sample until a small amount of solid is forced into the tube.[6]
- Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end.[6]
- Continue this process until the packed sample is 2-3 mm high. A well-packed sample is crucial for accurate results.[6][7]
- Initial Rapid Determination (Optional but Recommended):
 - Insert the prepared capillary tube into the heating block of the melting point apparatus.
 - Set a rapid heating rate (e.g., 10-15 °C per minute) to quickly determine an approximate melting range.[7][8] This provides a preliminary indication and saves time in the subsequent accurate measurement.
- Accurate Melting Point Determination:
 - Allow the apparatus to cool to at least 15-20 °C below the approximate melting point observed.[6][7]
 - Insert a new capillary tube with the sample into the apparatus.
 - Set the heating rate to a slow and steady 1-2 °C per minute.[7] A slow heating rate is essential to ensure thermal equilibrium and obtain an accurate reading.[5]
 - Observe the sample through the magnifying lens.
 - Record the temperature at which the first drop of liquid appears (T1, onset of melting).[6][7]
 - Continue heating and record the temperature at which the last crystal of the solid turns into a clear liquid (T2, completion of melting).[6][7]
 - The melting point is reported as the range T1 - T2.
- Repeat Measurements:

- For reliable results, the determination should be repeated at least twice with fresh samples.^[7] Consistent values across multiple measurements confirm the accuracy of the result.

Visualizations

Logical Workflow for Compound Characterization


The following diagram illustrates a typical workflow for the characterization of a synthesized or procured chemical compound, highlighting the role of melting point analysis.

[Click to download full resolution via product page](#)

Caption: Workflow for Chemical Compound Identification and Purity Assessment.

Relationship Between Purity and Melting Point

This diagram illustrates the concept of melting point depression caused by impurities.

[Click to download full resolution via product page](#)

Caption: Effect of Purity on Melting Point Range.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mt.com [mt.com]
- 2. chm.uri.edu [chm.uri.edu]
- 3. What Is The Importance Of Determining The Melting Point Of A Substance? Identify Compounds & Assess Purity - Kintek Solution [kindle-tech.com]
- 4. thinksrs.com [thinksrs.com]
- 5. westlab.com [westlab.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jk-sci.com [jk-sci.com]
- 8. SSERC | Melting point determination [sserc.org.uk]
- To cite this document: BenchChem. [Technical Guide: Melting Point of 3-Chloro-4-ethoxybenzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1361469#3-chloro-4-ethoxybenzoic-acid-melting-point>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com